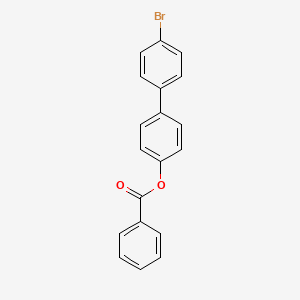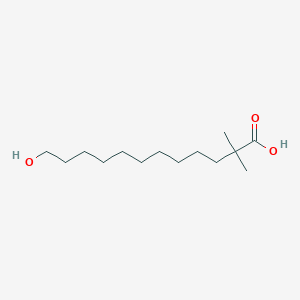![molecular formula C19H14N2O4S B14364505 9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro- CAS No. 92683-72-2](/img/structure/B14364505.png)
9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro-: is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro- typically involves the nitration of 9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives and other oxidized forms.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with different functional groups replacing the nitro or sulfonyl groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structural features make it suitable for the development of novel organic semiconductors and conducting polymers .
Biology and Medicine: Research has shown that carbazole derivatives possess various biological activities, including antibacterial, antifungal, and anticancer properties. The nitro and sulfonyl groups in 9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro- may enhance its biological activity and make it a potential candidate for drug development .
Industry: In the industrial sector, the compound can be used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices.
Mechanism of Action
The mechanism of action of 9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group may also play a role in enhancing the compound’s solubility and bioavailability .
Comparison with Similar Compounds
9H-Carbazole: The parent compound with a simpler structure.
9H-Carbazole, 9-methyl-: A methylated derivative with different properties.
9H-Carbazole-9-ethanol: A hydroxylated derivative used in various applications.
Uniqueness: 9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro- stands out due to the presence of both nitro and sulfonyl groups, which impart unique chemical and biological properties.
Properties
CAS No. |
92683-72-2 |
|---|---|
Molecular Formula |
C19H14N2O4S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
9-(4-methylphenyl)sulfonyl-3-nitrocarbazole |
InChI |
InChI=1S/C19H14N2O4S/c1-13-6-9-15(10-7-13)26(24,25)20-18-5-3-2-4-16(18)17-12-14(21(22)23)8-11-19(17)20/h2-12H,1H3 |
InChI Key |
JXYHYZVSJWWJTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene)](/img/structure/B14364424.png)
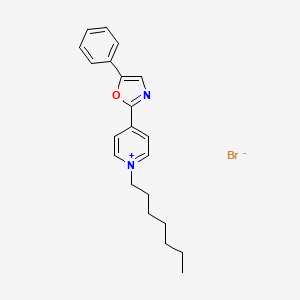
![1,1'-(Propane-2,2-diyl)bis(4-{2-[(prop-1-en-1-yl)oxy]propoxy}benzene)](/img/structure/B14364439.png)
![4,4'-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)](/img/structure/B14364440.png)
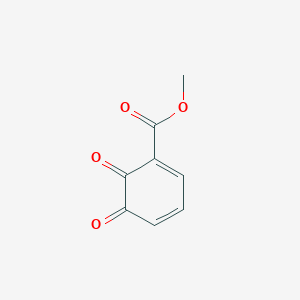
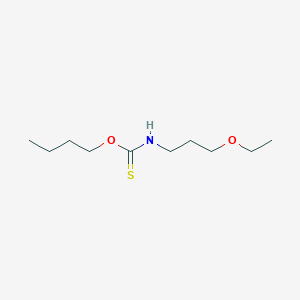
![2-[2-Ethoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]propan-2-yl carbonate](/img/structure/B14364445.png)
![1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene](/img/structure/B14364447.png)
![4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one](/img/structure/B14364449.png)
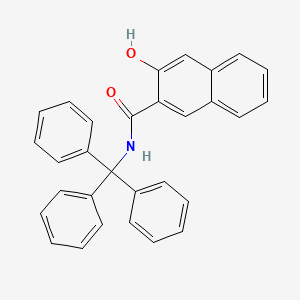
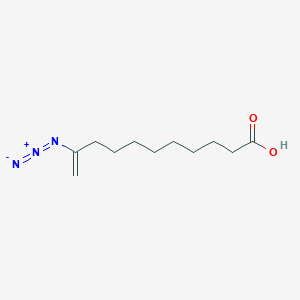
![Quinoline, 2-[2-(4-ethoxyphenyl)ethenyl]-](/img/structure/B14364474.png)
